2,5-Dibromopyrimidine
Overview
Description
2,5-Dibromopyrimidine is a chemical compound with the molecular formula C4H2Br2N2 . It is an off-white crystalline solid . It is insoluble in water but soluble in strong polar organic solvents .
Synthesis Analysis
To synthesize 2,5-dibromopyrimidine, one method involves adding 2-amino-5-bromopyridine into a water-cooled solution at 10 °C. Then, slowly add 47% aqueous hydrogen bromide to the mixture. Finally, introduce liquid bromine into the mixture while maintaining the reaction temperature below 10 °C .Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyrimidine consists of a six-membered ring with two nitrogen atoms and two bromine atoms attached . The average mass of the molecule is 237.880 Da .Chemical Reactions Analysis
2,5-Dibromopyrimidine is used in various chemical reactions. For instance, it is used in the synthesis of new 2-aminopyrimidine derivatives . These derivatives are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis
2,5-Dibromopyrimidine has a density of 2.1±0.1 g/cm3, a boiling point of 235.7±20.0 °C at 760 mmHg, and a flash point of 96.4±21.8 °C . It has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .Scientific Research Applications
Conductive Polymer Synthesis
2,5-Dibromopyrimidine has been utilized in the synthesis of poly(pyrimidine-2,5-diyl), a polymer with significant potential for electrical conductivity. This material can be converted into electrically conducting materials through chemical and electrochemical reductions, demonstrating its utility in electronic applications (Kanbara et al., 1992).
Synthesis of Molecular Rods for Metal Complexation
The compound plays a role in the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These are key in creating metal-complexing molecular rods, which have broad applications in materials science, particularly in the development of novel materials with specific electronic or optical properties (Schwab et al., 2002).
Synthesis of Pyrimido[4,5-e][1,2,4]triazines
2,5-Dibromopyrimidine is used in the new method for synthesizing pyrimido[4,5-e][1,2,4]triazines. This synthesis is vital in the development of compounds with potential applications in pharmaceuticals and agrochemicals (Sugimoto & Matsuura, 1975).
Scalable and Cycle Process Development
A scalable and cycle process for producing 2,4-dibromopyrimidine has been developed, highlighting the industrial relevance of dibromopyrimidines in chemical manufacturing. This process emphasizes the importance of efficient and environmentally friendly production methods for such compounds (Zhang et al., 2014).
Safety And Hazards
2,5-Dibromopyrimidine is harmful if swallowed and causes skin irritation. It also causes serious eye damage and irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. It should be handled in a well-ventilated area and kept away from sources of ignition .
Future Directions
While specific future directions for 2,5-Dibromopyrimidine were not found in the search results, it’s worth noting that pyrimidines and their derivatives continue to be a focus of research due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2,5-dibromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHITOJPIWZJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449726 | |
Record name | 2,5-dibromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyrimidine | |
CAS RN |
32779-37-6 | |
Record name | 2,5-dibromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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